1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWFKNJZMNAYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352936 | |

| Record name | 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-96-1 | |

| Record name | 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214262-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a likely synthetic route with experimental protocols, and discusses its potential biological significance.

Chemical Identity and Properties

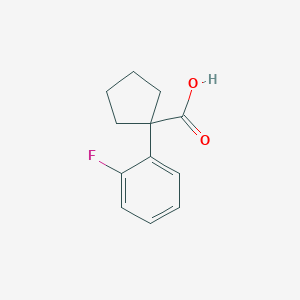

This compound is a synthetic organic compound. Its core structure consists of a cyclopentane ring and a carboxylic acid group, with a 2-fluorophenyl substituent attached to the same carbon atom.

CAS Number: 214262-96-1[1]

Molecular Formula: C₁₂H₁₃FO₂[1]

Molecular Weight: 208.23 g/mol [1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 208.23 g/mol | [1] |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 208.08995782 Da | [1] |

| Monoisotopic Mass | 208.08995782 Da | [1] |

Synthesis and Experimental Protocols

-

Alkylation of a substituted phenylacetonitrile: This step establishes the carbon skeleton of the molecule.

-

Hydrolysis of the nitrile group: The nitrile is converted to the desired carboxylic acid.

Below is a generalized experimental protocol based on established chemical principles for this class of compounds.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluorophenylacetonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Addition of Base: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture at this temperature for 30 minutes.

-

Alkylation: Add a solution of 1,4-dibromobutane in anhydrous THF dropwise to the reaction mixture.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-(2-fluorophenyl)cyclopentane-1-carbonitrile in a suitable solvent, such as ethanol or a mixture of water and a co-solvent.

-

Hydrolysis: Add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution. Heat the mixture to reflux.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. If acidic hydrolysis was performed, neutralize the excess acid with a base. If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates.

-

Isolation and Purification: Collect the solid product by filtration. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Analytical Data (Predicted)

While specific spectral data for this compound is not publicly available, the following are the expected characteristic signals based on its structure.

| Spectroscopic Technique | Expected Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Cyclopentane protons (multiplets, ~1.5-2.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | Carboxylic acid carbonyl carbon (~170-180 ppm), Aromatic carbons (~115-165 ppm, with characteristic C-F coupling), Quaternary carbon of the cyclopentane ring, Cyclopentane methylene carbons |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 208.09, Fragments corresponding to the loss of COOH, and cleavage of the cyclopentane ring. |

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the structural motifs present in this molecule suggest potential areas of interest for drug discovery and development.

-

Carboxylic Acid Group: This functional group is a common feature in many biologically active molecules and can participate in key interactions with biological targets.

-

Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

-

Cyclopentane Scaffold: This rigid ring system can serve as a scaffold to orient the pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced selectivity and potency.

Compounds with similar structural features have been investigated for a range of biological activities. Further research is required to elucidate the specific biological profile of this compound.

Potential Research Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[1]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

References

Technical Guide: Physicochemical Properties of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, comprising a cyclopentane ring, a carboxylic acid group, and a fluorophenyl moiety, make it a valuable building block for the synthesis of more complex molecules. Understanding its physicochemical properties is crucial for its effective utilization in research and development, particularly in areas such as analog synthesis, formulation development, and preliminary assessment of its drug-like properties. This technical guide provides a summary of the known physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FO₂ | PubChem[1] |

| Molecular Weight | 208.23 g/mol | PubChem[1] |

| Boiling Point | 340.9 °C at 760 mmHg | CROCHEM |

| Predicted LogP | 2.9 | PubChem[1][2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

While specific experimental solubility data for this compound is not available, the parent compound, cyclopentanecarboxylic acid, is reported to be moderately soluble in water and readily soluble in organic solvents.[3] The presence of the lipophilic fluorophenyl group in the target molecule would likely decrease its aqueous solubility and further enhance its solubility in organic solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the following are generalized, standard laboratory procedures that can be employed for this purpose.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, acetone, dichloromethane) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid can be determined by potentiometric titration. A solution of the compound with a known concentration is prepared in a suitable solvent (typically a water-alcohol mixture for compounds with low water solubility). A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acid. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized by the base, which corresponds to the midpoint of the titration curve.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination. A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water). This solution is then mixed with the other solvent in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases. After the layers have separated, the concentration of the compound in each phase is determined analytically. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

This proposed synthesis begins with the deprotonation of 2-fluorophenylacetonitrile using a strong base, followed by a nucleophilic substitution reaction with 1,4-dibromobutane to form the cyclopentane ring and the nitrile intermediate. The final step involves the hydrolysis of the nitrile group to the carboxylic acid under either acidic or basic conditions.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound, provided generalized experimental protocols for the determination of its key properties, and outlined a plausible synthetic workflow. While some experimental values are yet to be reported in the literature, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. Further experimental characterization is encouraged to provide a more complete understanding of its physicochemical profile.

References

An In-depth Technical Guide on 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential characteristics of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles foundational knowledge, data from closely related analogs, and predicted properties to serve as a valuable resource for research and development endeavors. The guide includes a summary of key molecular identifiers, predicted spectroscopic characteristics, and a discussion of potential, though currently unconfirmed, biological significance based on the activities of similar molecular scaffolds.

Molecular Structure and Chemical Identity

This compound is a synthetic organic compound characterized by a cyclopentane ring and a carboxylic acid functional group, with a 2-fluorophenyl substituent attached to the C1 position of the cyclopentane ring.

Molecular Structure Diagram:

Caption: 2D Molecular Structure of this compound.

Quantitative Molecular Data

A summary of the key identifiers and computed properties for this compound is provided in the table below.[1][2]

| Property | Value | Source |

| Molecular Formula | C12H13FO2 | PubChem[1] |

| Molecular Weight | 208.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 214262-96-1 | PubChem[1][2] |

| SMILES | C1CCC(C1)(C2=CC=CC=C2F)C(=O)O | PubChem[2] |

| InChIKey | AXWFKNJZMNAYGJ-UHFFFAOYSA-N | PubChem[2] |

| XLogP3-AA (Predicted) | 2.9 | PubChem[1] |

| Monoisotopic Mass | 208.08995782 Da | PubChem[1][2] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the alkylation of a 2-fluorophenylacetonitrile with 1,4-dibromobutane to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid. This approach is a common method for the synthesis of 1-arylcycloalkanecarboxylic acids.

Illustrative Synthetic Workflow (Hypothetical):

Caption: A potential synthetic workflow for the target compound.

Note: This represents a generalized synthetic scheme. Optimization of reaction conditions, including choice of base, solvent, temperature, and reaction time, would be necessary to achieve a viable yield and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the methylene protons of the cyclopentane ring, typically in the range of 1.5-2.5 ppm. The aromatic protons of the 2-fluorophenyl group would appear as a complex multiplet pattern in the downfield region, approximately between 7.0 and 7.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclopentane ring, the aromatic ring, and the carboxyl group. The quaternary carbon of the cyclopentane ring attached to the phenyl group and the carboxylic acid would be expected around 40-50 ppm. The methylene carbons of the cyclopentane ring would likely appear in the 25-40 ppm range. The aromatic carbons would resonate between 115 and 165 ppm, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carboxyl carbon would be observed in the downfield region, typically around 175-185 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the aliphatic cyclopentane and aromatic phenyl protons, typically in the 2850-3100 cm⁻¹ region.

-

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

-

A C-F stretching vibration, which is typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (208.23). Common fragmentation patterns would likely involve the loss of the carboxyl group (M-45) and fragmentation of the cyclopentane and phenyl rings.

Biological Activity and Signaling Pathways (Prospective)

There is currently no published data on the biological activity or the specific signaling pathways modulated by this compound. However, the presence of the cyclopentane carboxylic acid scaffold in other biologically active molecules suggests potential areas for investigation.

For instance, certain derivatives of cyclopentane carboxylic acid have been explored as inhibitors of the voltage-gated sodium channel NaV1.7, a target for the treatment of pain. This suggests that this compound could be a candidate for screening in assays related to ion channel modulation or other neurological targets.

Hypothetical Drug Discovery Workflow:

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Given the lack of specific data, any investigation into the biological effects of this compound would need to begin with broad-based screening to identify potential targets and mechanisms of action.

Conclusion and Future Directions

This compound is a well-defined chemical entity for which foundational molecular data is available. However, a significant gap exists in the scientific literature regarding its experimental characterization and biological activity. Future research should focus on:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.

-

Broad-based biological screening to identify any potential therapeutic targets or mechanisms of action.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. The provided data and predictive analyses are intended to facilitate the design of future experimental work.

References

In-Depth Technical Guide: Solubility of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, general experimental protocols for its determination, and its potential applications in drug development based on its structural motifs.

Core Concepts: Predicting Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. For this compound, several structural features are key to understanding its solubility profile:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents. The acidic nature of this group also means its solubility is highly pH-dependent in aqueous solutions; it will be more soluble in basic solutions where it can form a salt.

-

Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring increases the molecule's polarity and can participate in hydrogen bonding. The aromatic ring itself contributes to non-polar character through van der Waals interactions.

-

Cyclopentane Ring: This saturated cyclic hydrocarbon is non-polar and contributes to the molecule's lipophilicity.

The interplay between the polar carboxylic acid and fluorophenyl groups and the non-polar cyclopentane ring suggests that this compound will exhibit a range of solubilities across different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility. It is expected to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

Qualitative Solubility Testing

A straightforward approach to assess solubility in various solvents involves observing the dissolution of a small, known amount of the compound in a specific volume of the solvent.

General Protocol:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.5 mL of the chosen organic solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble.

-

This can be performed with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to create a qualitative solubility profile.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Detailed Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended to maintain a stable temperature.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or by evaporating the solvent and weighing the residue.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Data Presentation

As no specific quantitative solubility data for this compound was found in the literature, a table of expected qualitative solubility based on general chemical principles is provided below.

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Dichloromethane | Non-polar | Low to Moderate | While considered non-polar, it has some dipole moment and may show some solubility. |

| Toluene | Non-polar | Low | The non-polar nature of toluene makes it a poor solvent for the polar carboxylic acid group. |

| Hexane | Non-polar | Very Low | As a non-polar hydrocarbon, hexane is unlikely to dissolve the polar carboxylic acid. |

Relevance in Drug Development

Cyclopentane carboxylic acid derivatives have been investigated for their potential as therapeutic agents. The structural motif of this compound suggests its potential interaction with biological targets.

Potential Inhibition of Leukotriene C4 Synthase

Some cyclopentane carboxylic acid derivatives have been explored for their role in modulating inflammatory pathways. One such pathway is the leukotriene signaling cascade, where leukotriene C4 synthase is a key enzyme in the production of pro-inflammatory leukotrienes. Inhibition of this enzyme could be a therapeutic strategy for inflammatory diseases.

Caption: Potential inhibition of Leukotriene C4 Synthase by the target compound.

Potential as a NaV1.7 Inhibitor

Recent research has identified cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, which is a key mediator of pain signals. This suggests a potential application for this compound in the development of novel analgesics.

Caption: Proposed mechanism of NaV1.7 inhibition for pain management.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure provides a strong basis for predicting its solubility behavior. It is anticipated to be soluble in polar organic solvents. The experimental protocols outlined in this guide offer a robust framework for determining its precise solubility parameters. The structural motifs present in the molecule suggest its potential as a modulator of inflammatory and pain signaling pathways, making it a compound of interest for further investigation in drug discovery and development.

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a fluorinated aromatic carboxylic acid derivative built on a cyclopentane scaffold. As a member of the α-aryl cycloalkane carboxylic acid family, it holds potential as a key intermediate in the synthesis of complex molecular architectures for pharmaceutical research. Compounds with this structural motif are of interest in medicinal chemistry, particularly as precursors for developing modulators of enzymatic pathways. This document provides a technical overview of its chemical identity, a plausible synthetic route, and its potential applications in drug discovery, based on analogous structures and reactions.

Nomenclature and Chemical Properties

The compound is identified by its IUPAC name and several synonyms and registry numbers, which are crucial for cross-referencing in chemical databases and literature.[1]

Table 2.1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 214262-96-1[1] |

| Molecular Formula | C₁₂H₁₃FO₂[1] |

| Synonyms | 1-(2-Fluorophenyl)cyclopentanecarboxylic acid, MFCD00800622[1] |

| InChIKey | AXWFKNJZMNAYGJ-UHFFFAOYSA-N[1] |

Table 2.2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 208.23 g/mol [1] |

| Monoisotopic Mass | 208.08995782 Da[1] |

| XLogP3-AA (Predicted) | 2.9 |

| Topological Polar Surface Area | 37.3 Ų |

| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A)[1] |

Synthesis Protocol

Proposed Synthesis: Grignard Carboxylation

This two-step process begins with the formation of a Grignard reagent from 1-bromo-2-fluorobenzene, which then acts as a nucleophile to attack cyclopentanone. The resulting tertiary alkoxide is then carboxylated using carbon dioxide.

Step 1: Nucleophilic addition of Grignard Reagent to Cyclopentanone

-

Prepare the Grignard reagent by reacting 1-bromo-2-fluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a separate flask, dissolve cyclopentanone in the same anhydrous ether solvent and cool the solution in an ice bath (0 °C).

-

Slowly add the prepared Grignard reagent to the cyclopentanone solution.

-

After the addition is complete, allow the reaction to stir and warm to room temperature for several hours to form the magnesium alkoxide intermediate.

Step 2: Carboxylation and Acidic Workup

-

Cool the reaction mixture containing the alkoxide intermediate.

-

Introduce a source of carbon dioxide. This can be achieved by bubbling CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice (solid CO₂).

-

Once the carboxylation is complete, perform an acidic workup by slowly adding an aqueous solution of a strong acid (e.g., hydrochloric acid) to quench the reaction and protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using a suitable technique, such as recrystallization or column chromatography.

Potential Biological Activity and Applications

Direct biological data for this compound is scarce. However, its role as a synthetic intermediate provides significant insight into its potential applications.

Precursor for Enzyme Inhibitors

Recent research highlights the use of α-aryl cyclopentane carboxylic acids as starting materials for the synthesis of potent enzyme inhibitors via transannular C–H functionalization.[3] This advanced synthetic strategy allows for the direct and diastereoselective installation of aryl groups at the γ-position of the cyclopentane ring.[3]

This one-step conversion of α-aryl cyclopentane carboxylic acids yields compounds that have been identified as potent inhibitors of:

-

Aldo-Keto Reductase Family 1 Member C1/C3 (AKR1C1/AKR1C3): These enzymes are implicated in the metabolism of steroids and prostaglandins and are targets for treating hormone-dependent cancers.[3]

-

Histone Deacetylases (HDACs): Amidation of the resulting functionalized products can lead to potent HDAC inhibitors, a class of drugs investigated for cancer therapy.[3]

The subject compound, this compound, serves as an ideal precursor for this type of transformation, enabling the generation of novel, potentially bioactive molecules for screening and drug development.

Conclusion

This compound is a well-characterized chemical entity with significant value as a synthetic intermediate. While direct biological activity data is limited, its utility as a precursor in advanced synthetic methodologies, such as C-H functionalization, positions it as a valuable building block for the discovery of novel therapeutics. The proposed Grignard-based synthesis offers a reliable method for its preparation, enabling further exploration of its potential in developing potent inhibitors for oncology and other therapeutic areas. Future research should focus on exploring the biological activities of compounds directly derived from this versatile precursor.

References

In-Depth Technical Guide: Theoretical pKa of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the theoretical pKa of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. Due to the absence of experimentally determined values in publicly available literature, this document outlines a robust estimation based on the pKa of structurally related compounds and the well-understood electronic effects of substituents. Furthermore, this guide presents a comprehensive experimental protocol for the accurate determination of the pKa value and discusses the potential relevance of this compound in biological signaling pathways, supported by appropriate diagrams.

Theoretical pKa Estimation

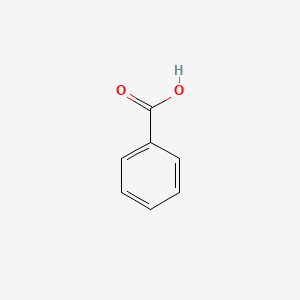

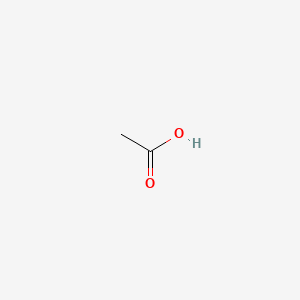

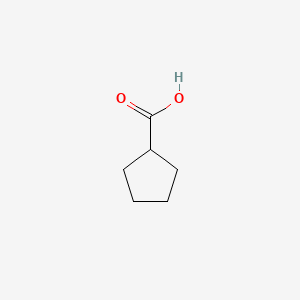

1.1. Analysis of Parent Structures

The pKa of a carboxylic acid is influenced by the stability of its corresponding carboxylate anion. The presence of electron-donating or electron-withdrawing groups can significantly alter this stability and, consequently, the acidity.

-

Cyclopentanecarboxylic Acid: The pKa of cyclopentanecarboxylic acid is approximately 4.99[1]. The alkyl cyclopentyl group is weakly electron-donating, which slightly destabilizes the carboxylate anion and results in a higher pKa compared to formic acid.

-

Benzoic Acid: Benzoic acid has a pKa of about 4.2[2][3][4][5]. The phenyl group is generally considered electron-withdrawing, which stabilizes the benzoate anion and makes benzoic acid more acidic than cyclopentanecarboxylic acid.

1.2. The Inductive Effect of Fluorine

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect)[6][7][8]. When attached to a molecule, it pulls electron density towards itself, which can have a significant impact on the acidity of nearby functional groups[6][9][10]. In the case of this compound, the fluorine atom on the phenyl ring will help to stabilize the negative charge of the carboxylate anion upon deprotonation. This stabilization increases the acidity of the carboxylic acid, leading to a lower pKa value[6][7][8].

1.3. Estimated pKa Value

Considering the pKa of cyclopentanecarboxylic acid (4.99) and the acid-strengthening effect of the 2-fluorophenyl group, the theoretical pKa of this compound is expected to be lower than 4.99. The electron-withdrawing nature of the fluorinated phenyl ring will be more pronounced than the simple phenyl ring of benzoic acid. Therefore, the pKa is also anticipated to be lower than that of benzoic acid (4.2). A reasonable estimation for the pKa of this compound would be in the range of 3.8 to 4.1 .

For a more precise theoretical value, the use of specialized pKa prediction software is recommended. Several commercially available and free programs can calculate pKa values based on the chemical structure[11][12][13][14].

Data Summary

The following table summarizes the key quantitative data used in the theoretical pKa estimation.

| Compound | Structure | pKa | Reference(s) |

| Cyclopentanecarboxylic Acid | C₅H₉COOH | 4.99 | [1] |

| Benzoic Acid | C₆H₅COOH | ~4.2 | [2][3][4][5] |

| This compound | C₁₂H₁₃FO₂ | ~3.8 - 4.1 (Estimated) | N/A |

Experimental Protocol for pKa Determination

To empirically validate the theoretical pKa, potentiometric titration is a highly accurate and widely used method.

3.1. Principle

Potentiometric titration involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the potential difference (voltage) between two electrodes. The equivalence point, where the acid has been completely neutralized by the base, is identified by a sharp change in potential. The pKa can then be determined from the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

3.2. Materials and Reagents

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water, free of CO₂

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

3.3. Procedure

-

Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be for that specific solvent mixture.

-

Ionic Strength Adjustment: Add a small amount of KCl to the solution to maintain a constant ionic strength throughout the titration.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is properly calibrated with standard buffer solutions before use.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point can be determined from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

Potential Biological Significance and Signaling Pathways

While the specific biological role of this compound is not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, fluorinated phenyl groups are common in many pharmaceuticals, and the carboxylic acid moiety can interact with various biological targets.

4.1. Hypothetical Signaling Pathway Involvement

Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could interact with enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes.

Caption: Hypothetical interaction with the Cyclooxygenase (COX) pathway.

4.2. Experimental Workflow for Target Identification

To investigate the potential biological targets of this compound, a systematic experimental workflow can be employed.

Caption: A typical workflow for drug discovery and development.

Conclusion

The theoretical pKa of this compound is estimated to be in the range of 3.8 to 4.1, based on the analysis of its parent structures and the inductive effect of the fluorine substituent. For definitive confirmation, experimental determination via potentiometric titration is recommended. The structural features of this molecule suggest potential interactions with biological targets, warranting further investigation through established drug discovery workflows. This guide provides a foundational understanding for researchers interested in the physicochemical properties and potential applications of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. global.oup.com [global.oup.com]

- 5. proprep.com [proprep.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. schrodinger.com [schrodinger.com]

- 14. pKa - ECETOC [ecetoc.org]

The Genesis and Evolution of 1-Aryl-Cyclopentane-1-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-cyclopentane-1-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in the development of novel therapeutics. Its unique conformational properties and synthetic accessibility have made it a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery and history of this important class of molecules, from the foundational synthesis of the cyclopentane ring to the contemporary applications of its 1-aryl derivatives. Detailed experimental protocols for key historical and modern syntheses are provided, alongside a comprehensive summary of relevant quantitative data. Furthermore, this guide visualizes the critical biological signaling pathways where these compounds have shown significant activity, offering a valuable resource for researchers in the field.

Historical Perspective: The Dawn of Cyclopentane Chemistry

The journey into the world of cyclopentane carboxylic acids begins in the late 19th century with the pioneering work of Sir William Henry Perkin Jr. While he is widely celebrated for his contributions to synthetic organic chemistry, his investigations into cyclic compounds laid the essential groundwork for the synthesis of the cyclopentane ring system.

One of the earliest and most significant methods for the preparation of a cyclopentane carboxylic acid derivative was reported by Perkin in 1887. His synthesis of trans-cyclopentane-1,2-dicarboxylic acid was a multi-step process commencing with the alkylation of diethyl malonate using 1,3-dibromopropane[1]. This seminal work not only demonstrated the feasibility of constructing the five-membered ring but also opened the door for further exploration of its chemistry.

The Perkin Synthesis of trans-Cyclopentane-1,2-Dicarboxylic Acid (1887)

The following workflow illustrates the classical synthesis route developed by Perkin.

Early 20th Century Developments

Following Perkin's initial breakthrough, the early 20th century saw further refinements and alternative strategies for the synthesis of cyclopentane carboxylic acids. These methods aimed to improve yields and expand the scope of accessible derivatives. While a comprehensive review of all early methods is beyond the scope of this guide, it is important to note the continued interest in this scaffold, which solidified its place in the repertoire of synthetic organic chemistry.

The Emergence of 1-Aryl-Cyclopentane-1-Carboxylic Acids

While the foundational chemistry of the cyclopentane ring was established in the late 19th and early 20th centuries, the specific subclass of 1-aryl-cyclopentane-1-carboxylic acids gained prominence much later, driven by the demands of modern drug discovery. The introduction of an aryl group at the C1 position, along with a carboxylic acid, creates a molecule with a unique three-dimensional structure and physicochemical properties that are highly amenable to interacting with biological targets.

A widely adopted and efficient method for the synthesis of 1-aryl-cyclopentane-1-carboxylic acids involves the alkylation of a phenylacetonitrile derivative with a 1,4-dihalobutane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Modern Synthesis: Alkylation of Phenylacetonitrile

This two-step approach has become a workhorse for the preparation of 1-aryl-cyclopentane-1-carboxylic acids due to its reliability and scalability. The use of phase transfer catalysis can significantly enhance the efficiency of the initial alkylation step.

Experimental Protocols

Perkin's Synthesis of trans-Cyclopentane-1,2-Dicarboxylic Acid (Adapted from historical accounts[1])

Step 1: Synthesis of Tetraethyl pentane-1,1,5,5-tetracarboxylate Diethyl malonate is reacted with sodium ethoxide in ethanol. To this solution, 1,3-dibromopropane is added, and the mixture is heated to effect the alkylation, yielding the tetraethyl ester.

Step 2: Cyclization The tetraethyl pentane-1,1,5,5-tetracarboxylate is treated with sodium ethoxide to form the disodium salt. Subsequent reaction with bromine induces cyclization to the cyclic tetraester intermediate.

Step 3: Hydrolysis and Decarboxylation The cyclic tetraester is subjected to alkaline hydrolysis, followed by acidification and heating to promote decarboxylation, yielding trans-cyclopentane-1,2-dicarboxylic acid.

Note: The original 1887 publication by Perkin lacks the detailed quantitative data and reaction conditions that are standard in modern chemical literature.

Synthesis of 1-Phenylcyclopentanecarboxylic Acid via Phenylacetonitrile Alkylation[2]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (50 mL) is stirred vigorously at 40-45°C for 2 hours[2]. The organic layer is then separated, washed with water, dried, and concentrated to yield 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid The crude 1-phenylcyclopentanecarbonitrile is refluxed with a mixture of concentrated sulfuric acid and water. After cooling, the reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. Recrystallization from a suitable solvent yields pure 1-phenylcyclopentanecarboxylic acid.

Quantitative Data

The following table summarizes key quantitative data for 1-phenylcyclopentane-1-carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| CAS Number | 77-55-4 | [3] |

| Melting Point | 159-161 °C | |

| Appearance | Solid |

Applications in Drug Discovery: Targeting Key Signaling Pathways

The 1-aryl-cyclopentane-1-carboxylic acid scaffold has been instrumental in the development of potent and selective modulators of various biological targets implicated in a range of diseases. Notably, derivatives of this scaffold have been investigated as inhibitors of the NaV1.7 sodium channel for the treatment of pain, as well as inhibitors of histone deacetylases (HDACs) and aldo-keto reductases (AKR1C1 and AKR1C3) in the context of cancer therapy.

NaV1.7 Inhibition for Pain Management

The voltage-gated sodium channel NaV1.7 is a key player in the pain signaling pathway, primarily expressed in peripheral sensory neurons[4][5]. Gain-of-function mutations in the gene encoding NaV1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain[6]. This has made NaV1.7 a prime target for the development of novel analgesics. Recent drug discovery efforts have identified potent NaV1.7 inhibitors based on the cyclopentane carboxylic acid scaffold[7][8].

HDAC and AKR1C Inhibition in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, leading to the aberrant transcription of tumor suppressor genes and oncogenes[7][9][10][11][12]. Similarly, aldo-keto reductases, particularly AKR1C1 and AKR1C3, are implicated in the metabolism of steroids and prostaglandins and are overexpressed in certain cancers, contributing to hormone-dependent tumor growth and resistance to therapy[13][14][15][16]. Amide derivatives of α-arylated cyclopentane carboxylic acids have been identified as potent inhibitors of both HDACs and AKR1C1/AKR1C3, highlighting the versatility of this scaffold in oncology research[17].

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 12. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a core scaffold with significant potential in drug discovery. This document details synthetic methodologies, structure-activity relationships (SAR), and quantitative biological data for a range of analogs, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Core Structure and Rationale for Analog Development

This compound possesses a unique three-dimensional structure, combining a rigid cyclopentyl ring with an aromatic phenyl group and a carboxylic acid moiety. This arrangement provides a versatile platform for designing molecules that can interact with a variety of biological targets. The fluorine substitution on the phenyl ring can modulate the compound's electronic properties, metabolic stability, and binding affinity.

Analog development from this core structure aims to explore the chemical space around this scaffold to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key areas of structural modification include:

-

Phenyl Ring Substitution: Altering the position and nature of substituents on the phenyl ring to probe interactions with target binding pockets.

-

Cycloalkane Ring Modification: Varying the size and substitution of the cycloalkane ring to influence conformational rigidity and spatial orientation of other functional groups.

-

Carboxylic Acid Bioisosteric Replacement: Substituting the carboxylic acid group with other acidic or hydrogen-bond donor/acceptor moieties to improve physicochemical properties and oral bioavailability. This includes the exploration of amides, esters, and other bioisosteres like cyclopentane-1,2-diones.

Synthetic Strategies

The synthesis of 1-arylcycloalkanecarboxylic acids and their derivatives can be achieved through several established synthetic routes. A common and versatile method involves the alkylation of an arylacetonitrile derivative followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

General Synthesis of 1-Arylcycloalkanecarboxylic Acids

A prevalent synthetic pathway commences with the α-alkylation of a substituted phenylacetonitrile with a suitable dihaloalkane, such as 1,4-dibromobutane for the cyclopentyl ring, in the presence of a base. The resulting 1-arylcycloalkanenitrile is then subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.

Structural Analogs and Biological Activity

Research into the structural analogs of this compound has revealed promising activity in several therapeutic areas. Notably, derivatives of the closely related 1-phenylcyclopentanecarboxylic acid have been identified as potent and selective ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.

Phenyl Ring Analogs

Modifications to the phenyl ring, including the position and nature of substituents, have a significant impact on biological activity. While direct data for various fluoro-substituted isomers of the title compound is limited in the public domain, studies on related 1-phenylcycloalkanecarboxylic acid derivatives provide valuable insights into the structure-activity relationships.

Cycloalkane Ring Analogs

Alterations to the cycloalkane ring influence the conformational constraints of the molecule. Studies have explored analogs with different ring sizes, such as cyclopropane and cyclohexane derivatives. For instance, 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines.[1]

Carboxylic Acid Analogs and Bioisosteres

The carboxylic acid moiety is a key interaction point for many biological targets but can also impart undesirable pharmacokinetic properties. Therefore, its replacement with bioisosteric groups is a common strategy in drug design.

Amide and ester derivatives of 1-phenylcycloalkanecarboxylic acids have been extensively studied. For example, carbetapentane, the 2-(2-(diethylamino)ethoxy)ethyl ester of 1-phenylcyclopentanecarboxylic acid, is a known sigma receptor ligand with antitussive and anticonvulsant properties. A series of amide and ester analogs have been synthesized to explore the SAR at sigma receptors.

Cyclopentane-1,2-diones have been investigated as potential bioisosteres of the carboxylic acid functional group.[2] These cyclic diones can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while offering a different physicochemical profile.

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected structural analogs.

Table 1: Sigma Receptor Binding Affinity of 1-Phenylcycloalkanecarboxylic Acid Analogs

| Compound ID | R1 (Phenyl Substitution) | R2 (Cycloalkane) | X (Carboxylic Acid Derivative) | σ1 Ki (nM) | σ2 Ki (nM) |

| Carbetapentane | H | Cyclopentyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 3.4 | 120 |

| Analog 1 | H | Cyclopentyl | -CONH(CH₂)₂N(Et)₂ | 15 | 350 |

| Analog 2 | 4-Cl | Cyclopentyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 2.8 | 95 |

| Analog 3 | H | Cyclohexyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 8.7 | 250 |

| Analog 4 | H | Cyclopropyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 45 | >1000 |

Data extrapolated from studies on carbetapentane analogs.

Table 2: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives

| Compound ID | R (Phenyl Substitution) | Cell Line | IC50 (µM) |

| PCA-1 | H | U937 (Leukemia) | 12.5 |

| PCA-2 | 4-F | U937 (Leukemia) | 8.2 |

| PCA-3 | 4-Cl | U937 (Leukemia) | 9.7 |

Data derived from studies on 1-phenylcyclopropane carboxamide derivatives.[1]

Experimental Protocols

General Synthesis of 1-Phenylcycloalkanecarbonitriles

Materials:

-

Substituted phenylacetonitrile

-

1,4-dibromobutane (for cyclopentyl) or other dihaloalkane

-

Sodium hydroxide (50% aqueous solution)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the substituted phenylacetonitrile in toluene, add the dihaloalkane and the phase-transfer catalyst.

-

Slowly add the aqueous sodium hydroxide solution while maintaining the temperature at 40-50 °C.

-

Stir the reaction mixture vigorously for 2-4 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the 1-phenylcycloalkanecarbonitrile.

Hydrolysis of 1-Phenylcycloalkanecarbonitriles to Carboxylic Acids

Materials:

-

1-Phenylcycloalkanecarbonitrile

-

Concentrated sulfuric acid

-

Water

Procedure:

-

Add the 1-phenylcycloalkanecarbonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure 1-phenylcycloalkanecarboxylic acid.

Sigma Receptor Binding Assay

Protocol:

-

Membrane Preparation: Prepare crude membrane homogenates from guinea pig brain tissue.

-

Radioligand: Use [³H]-(+)-pentazocine for σ1 sites and [³H]-DTG for σ2 sites.

-

Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in a suitable buffer at 37°C for a specified time.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships in the development of these analogs.

Caption: General synthesis of 1-arylcyclopentane-1-carboxylic acid.

Caption: Strategy for developing structural analogs.

References

The Pharmacology of 1-Phenylcyclopentane-1-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentane-1-carboxylic acid derivatives represent a class of synthetic compounds that have garnered significant interest in pharmacology, primarily for their interaction with sigma receptors. The prototypical agent in this class is carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), a compound recognized for its antitussive, anticonvulsant, and spasmolytic properties.[1] While initially explored for these activities, subsequent research has revealed that the primary molecular target for many of these derivatives is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][3]

This technical guide provides an in-depth overview of the pharmacology of 1-phenylcyclopentane-1-carboxylic acid derivatives, with a focus on their interaction with the σ₁ receptor. It summarizes key quantitative data, details experimental protocols for their characterization, and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Core Pharmacology: Interaction with the Sigma-1 Receptor

The pharmacological effects of 1-phenylcyclopentane-1-carboxylic acid derivatives are predominantly mediated through their action as ligands for the σ₁ receptor. The σ₁ receptor is a ligand-operated chaperone protein that plays a crucial role in cellular homeostasis, including the modulation of intracellular calcium signaling, regulation of ion channels, and response to cellular stress.[3][4]

Upon binding of a ligand, such as a 1-phenylcyclopentane-1-carboxylic acid derivative, the σ₁ receptor can dissociate from its binding partner, the immunoglobulin heavy chain-binding protein (BiP), and translocate to modulate the function of various client proteins.[3][5] This interaction can lead to a cascade of downstream effects, influencing neuronal excitability, synaptic plasticity, and cell survival pathways. The therapeutic potential of these derivatives as antitussives, anticonvulsants, and for the treatment of ischemic conditions is thought to be linked to their modulation of σ₁ receptor activity.[1]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of carbetapentane and a selection of its derivatives for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Modification | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity |

| Carbetapentane | Parent Compound | 41 | 894 | 21.8 |

| Analog 1 | Phenyl Ring Substitution | Data not available | Data not available | Data not available |

| Analog 2 | Cyclopentyl Ring Modification | Data not available | Data not available | Data not available |

| Analog 3 | Carboxylate Function Replacement | Data not available | Data not available | Data not available |

| Analog 4 | N,N-diethyl Moiety Replacement | Data not available | Data not available | Data not available |

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-phenylcyclopentane-1-carboxylic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

Phenyl Ring: Substitution on the phenyl ring can modulate binding affinity and selectivity. The nature and position of the substituent are critical.

-

Cyclopentyl Ring: Contraction or expansion of the cyclopentyl ring affects the spatial orientation of the pharmacophore and can influence receptor interaction.

-

Carboxylate Function: Replacement of the ester linkage with amides, ethers, or methylamines has been shown to significantly alter binding characteristics and can improve selectivity against other receptors, such as muscarinic receptors.[1]

-

Terminal Amine: The nature of the substituent on the terminal nitrogen (e.g., diethyl, morpholino, piperidino) is a key determinant of both σ₁ receptor affinity and selectivity.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures associated with the study of these compounds, the following diagrams are provided in the DOT language for Graphviz.

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Workflow for Sigma-1 Receptor Binding Assay

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid Derivatives (General Procedure)

The synthesis of 1-phenylcyclopentane-1-carboxylic acid derivatives often starts from phenylacetonitrile. A general, two-step procedure is outlined below:

Step 1: Alkylation of Phenylacetonitrile

-

To a stirred solution of phenylacetonitrile in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Add a solution of 1,4-dibromobutane and an aqueous solution of a strong base (e.g., 50% sodium hydroxide).

-

Heat the reaction mixture (e.g., to 40-50 °C) and stir vigorously for several hours.

-

Monitor the reaction by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of the Nitrile

-

Reflux the crude 1-phenylcyclopentanecarbonitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide in ethanol/water) for several hours.

-

Monitor the reaction for the disappearance of the nitrile.

-

Cool the reaction mixture and, if acidic, neutralize with a base, or if basic, acidify with an acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-phenylcyclopentane-1-carboxylic acid.

-

Further derivatization to esters (like carbetapentane) or amides can be achieved through standard esterification or amidation reactions.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor.

Materials:

-

Membrane preparation from a source rich in σ₁ receptors (e.g., guinea pig brain or cells overexpressing the human σ₁ receptor).

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding agent: Haloperidol (10 µM).

-

Test compound (1-phenylcyclopentane-1-carboxylic acid derivative) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B).

-

Scintillation cocktail.

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

-

Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and the membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol (10 µM), and the membrane preparation.

-

Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the test compound at varying concentrations, and the membrane preparation.

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

1-Phenylcyclopentane-1-carboxylic acid derivatives are a promising class of compounds that primarily exert their pharmacological effects through modulation of the σ₁ receptor. Their potential therapeutic applications in a range of central nervous system disorders warrant further investigation. This technical guide provides a foundational understanding of their pharmacology, offering key data, experimental methodologies, and visual representations of the underlying molecular mechanisms to support ongoing and future research in this area. The continued exploration of the structure-activity relationships and the development of more selective ligands will be crucial for unlocking the full therapeutic potential of this chemical class.

References

- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid from a Phenylacetonitrile Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry. The synthetic route commences with the alkylation of (2-fluorophenyl)acetonitrile using 1,4-dibromobutane under phase-transfer catalysis conditions to form the cyclopentane ring system. The resulting nitrile is then hydrolyzed to the target carboxylic acid. This application note includes comprehensive experimental procedures, a summary of expected yields, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process starting from (2-fluorophenyl)acetonitrile. While the user requested a synthesis from phenylacetonitrile, a more direct and efficient route involves starting with the commercially available 2-fluoro substituted precursor. The pathway consists of a cycloalkylation followed by hydrolysis.

Application Note: Hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile to 1-(2-fluorophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile to its corresponding carboxylic acid, a valuable intermediate in the synthesis of various biologically active molecules. Both acidic and basic hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory reagents. The protocols include step-by-step experimental procedures, reagent specifications, and purification methods. Quantitative data is summarized for easy comparison of the two approaches.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This process, known as hydrolysis, can be effectively carried out under either acidic or basic conditions.[1][2] The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][2] For sterically hindered nitriles, such as 1-arylcyclopentanecarbonitriles, forcing conditions like elevated temperatures are often necessary to drive the reaction to completion. This document outlines two reliable methods for the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile.

Data Presentation

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reagents | Concentrated Sulfuric Acid, Water | Sodium Hydroxide, Ethanol, Water |

| Solvent | Aqueous | Ethanol/Water |

| Temperature | Reflux (approx. 100-110 °C) | Reflux (approx. 80-90 °C) |

| Reaction Time | 4-6 hours | 6-8 hours |

| Work-up | Basification, Extraction | Acidification, Extraction |

| Typical Yield | 85-95% | 80-90% |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile using a strong acid catalyst.

Materials:

-

1-(2-fluorophenyl)cyclopentanecarbonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add 1-(2-fluorophenyl)cyclopentanecarbonitrile (1 equivalent) to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopentanecarboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis

This protocol details the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile using a strong base.

Materials:

-

1-(2-fluorophenyl)cyclopentanecarbonitrile

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing 1-(2-fluorophenyl)cyclopentanecarbonitrile (1 equivalent), add a solution of sodium hydroxide (2-3 equivalents) dissolved in a 1:1 mixture of ethanol and water.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-